

"N-Methoxy-2-nitrobenzamide" CAS number and molecular structure

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Compound of Interest

Compound Name: *N-Methoxy-2-nitrobenzamide*

Cat. No.: B15445498

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N-Methoxy-2-nitrobenzamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-2-nitrobenzamide is a chemical compound with the CAS number 63133-13-1. Its strategic placement of a methoxyamide group and a nitro group on the benzene ring makes it a subject of interest in synthetic organic chemistry and potentially as a precursor or intermediate in the development of novel therapeutic agents. This document provides a detailed overview of its chemical properties, synthesis, and known applications, with a focus on presenting clear, structured data and experimental methodologies.

Chemical and Physical Properties

N-Methoxy-2-nitrobenzamide is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value
CAS Number	63133-13-1
Molecular Formula	C ₈ H ₈ N ₂ O ₄
Molecular Weight	196.16 g/mol
Melting Point	90-91 °C[1]
Appearance	White to light yellow solid[1]

Molecular Structure

The molecular structure of **N-Methoxy-2-nitrobenzamide** consists of a benzamide core with a nitro group at the ortho position (position 2) and a methoxy group attached to the amide nitrogen.

Caption: Molecular structure of **N-Methoxy-2-nitrobenzamide**.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **N-Methoxy-2-nitrobenzamide**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Nucleus	Solvent	Chemical Shift (δ) in ppm
¹ H NMR	CDCl ₃	9.50 (s, 1H), 8.19 (dd, J = 8.1, 1.2 Hz, 1H), 7.73 (td, J = 7.6, 1.2 Hz, 1H), 7.63 (td, J = 8.1, 1.2 Hz, 1H), 7.55 (dd, J = 7.6, 1.2 Hz, 1H), 3.90 (s, 3H)
¹³ C NMR	CDCl ₃	164.2, 147.1, 133.8, 131.2, 129.7, 124.5, 64.5

Note: The specific peak assignments for the aromatic region in the ^1H NMR may vary slightly based on the specific spectrometer and conditions.

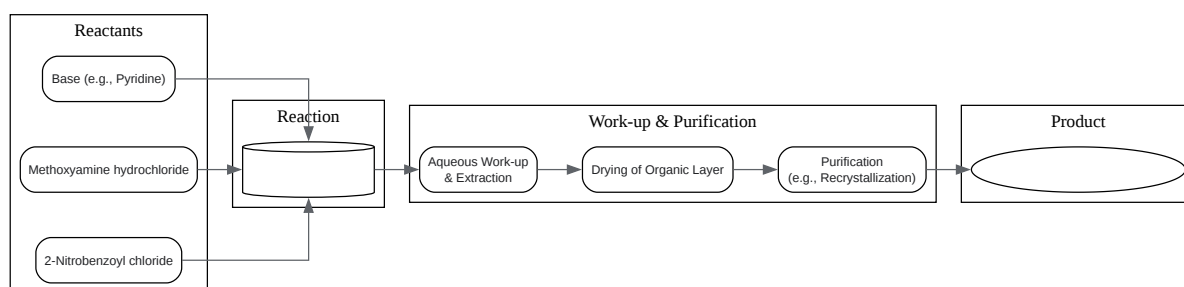
Experimental Protocols

The following sections detail the methodologies for the synthesis of **N-Methoxy-2-nitrobenzamide**.

Synthesis via Acylation of Methoxyamine

This protocol describes a general procedure for the synthesis of N-alkoxyamides, which can be applied to produce **N-Methoxy-2-nitrobenzamide**.^[1]

Workflow for the Synthesis of **N-Methoxy-2-nitrobenzamide**



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Caption: General workflow for the synthesis of **N-Methoxy-2-nitrobenzamide**.

Procedure:

- To a solution of methoxyamine hydrochloride in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and a suitable base (e.g., pyridine or triethylamine) at 0 °C, add 2-

nitrobenzoyl chloride dropwise.

- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by recrystallization or column chromatography to yield **N-Methoxy-2-nitrobenzamide** as a solid.

Reduction of the Nitro Group

N-Methoxy-2-nitrobenzamide can be used as a starting material for the synthesis of other compounds. One common reaction is the reduction of the nitro group to an amine.

Experimental Details: A solution of **N-methoxy-2-nitrobenzamide** (1.17 g, 5.97 mmol) and palladium on carbon (10% w/w, 0.24 g) in methanol (24 mL) is subjected to a hydrogen atmosphere. The reaction is stirred overnight at room temperature. The completion of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the crude 2-amino-N-methoxybenzamide, which can be used in subsequent steps without further purification.^[2]

Role in Drug Discovery and Signaling Pathways

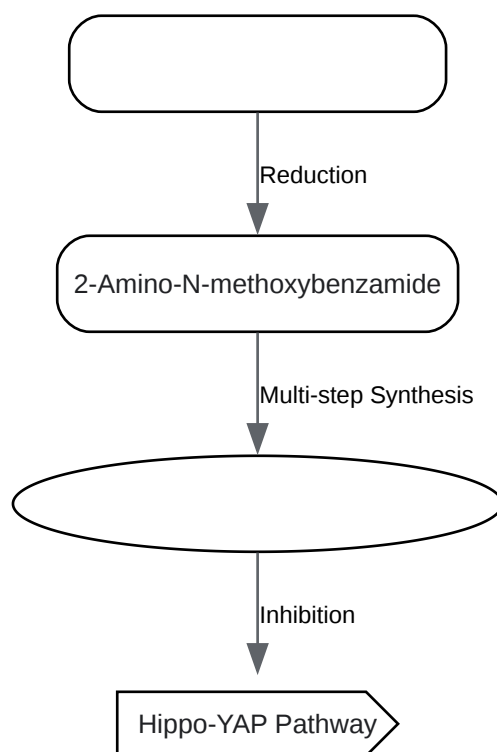
While **N-Methoxy-2-nitrobenzamide** itself is not reported to have direct biological activity, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Hippo-YAP Pathway Inhibitors

A patent application describes the use of **N-Methoxy-2-nitrobenzamide** as a starting material in a multi-step synthesis to produce pyrimidine or pyridine derivatives. These derivatives are

designed to target the Hippo-YAP signaling pathway, which is implicated in the regulation of cell proliferation and apoptosis and is a target for cancer therapy.[2]

Logical Relationship in a Synthetic Pathway



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Caption: Role of **N-Methoxy-2-nitrobenzamide** as a precursor to Hippo-YAP pathway inhibitors.

Conclusion

N-Methoxy-2-nitrobenzamide is a well-characterized compound with established synthetic routes. While direct applications are not widely reported, its utility as a synthetic intermediate, particularly in the context of developing inhibitors for critical signaling pathways like the Hippo-YAP pathway, underscores its importance in the field of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.

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